molecular formula C4H11ClN2O B2916043 (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride CAS No. 1364632-31-4

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride

Cat. No.: B2916043
CAS No.: 1364632-31-4
M. Wt: 138.6
InChI Key: KUFARIZPHSIGFQ-PGMHMLKASA-N
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Description

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride (CAS 1364632-31-4) is a chiral hydrazine derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate, or building block, for the preparation of more complex molecules . Its specific three-dimensional (R)-configuration at the chiral center is critical for synthesizing enantiomerically pure target compounds, which is a fundamental requirement in modern drug discovery . The tetrahydrofuran ring system is a privileged structure found in various biologically active molecules, making this reagent particularly valuable for constructing potential active pharmaceutical ingredients (APIs). The related (S)-enantiomer is documented as an intermediate in the development of PDE9 inhibitors, highlighting the significance of this chiral scaffold in central nervous system (CNS) drug research . With a molecular formula of C 4 H 11 ClN 2 O and a molecular weight of 138.60 g/mol , it is characterized by its high purity. This product is intended For Research Use Only and is not approved for human, veterinary, household, or any other consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[(3R)-oxolan-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFARIZPHSIGFQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tetrahydrofuran and hydrazine hydrate . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride may involve the large-scale synthesis of tetrahydrofuran derivatives followed by their reaction with hydrazine under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .

Comparison with Similar Compounds

Hydrazine hydrochloride derivatives are widely used in organic synthesis, materials science, and drug discovery. Below is a detailed comparison of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride with structurally or functionally related compounds:

Structural Analogues
Compound Name Structural Features Molecular Formula Key Applications/Reactivity Reference
(3R)-(Tetrahydro-furan-3-yl)-hydrazine HCl Tetrahydrofuran ring (3R-configuration) C₄H₁₁Cl₂N₂O Chiral intermediates, asymmetric synthesis
[(Thiophen-3-yl)methyl]hydrazine HCl Thiophene ring (S-containing heterocycle) C₅H₉ClN₂S Synthesis of sulfur-containing heterocycles
3-(Trifluoromethyl)phenylhydrazine HCl Aromatic ring with -CF₃ group C₇H₈ClF₃N₂ Perovskite solar cells (reducing agent)
3-Chlorophenylhydrazine HCl Aromatic ring with -Cl substituent C₆H₇Cl₂N₂ Antimicrobial agent synthesis
Propylhydrazine HCl (PHC) Linear alkyl chain (-CH₂CH₂CH₃) C₃H₁₀ClN₂ Precursor restoration in solar cells

Key Observations :

  • Electronic Effects : The electron-rich THF ring in the target compound contrasts with electron-withdrawing groups (-CF₃, -Cl) in aromatic analogs, influencing nucleophilicity and reaction kinetics .
  • Stereochemical Influence : The (3R)-THF configuration enables enantioselective synthesis, unlike achiral analogs like PHC or [(thiophen-3-yl)methyl]hydrazine HCl .
  • Solubility: THF derivatives exhibit higher polarity and solubility in ethanol/water compared to aromatic counterparts (e.g., 3-(Trifluoromethyl)phenylhydrazine HCl) .

Biological Activity

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride
  • Molecular Formula : C₄H₁₀N₂O·HCl
  • Molecular Weight : 130.60 g/mol
  • Physical Form : White solid, purity ≥ 97% .

The biological activity of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is primarily attributed to its interaction with various biological targets. Its hydrazine moiety is known to participate in redox reactions, potentially influencing oxidative stress pathways.

Antioxidant Activity

Research indicates that hydrazine derivatives exhibit significant antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Several studies have reported the antimicrobial effects of hydrazine derivatives. The (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride has shown promise against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Case Studies and Experimental Data

  • Antioxidant Effects : A study demonstrated that hydrazine derivatives can inhibit lipid peroxidation in cellular models, indicating their potential protective effects against oxidative damage .
  • Antimicrobial Efficacy : In vitro assays revealed that (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Data Table: Biological Activities of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride

Biological ActivityTest MethodologyResultsReference
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntibacterialMIC DeterminationEffective against E. coli and S. aureus at 50 µg/mL
CytotoxicityMTT AssayIC50 = 30 µg/mL in cancer cell lines

Q & A

Q. What are the standard synthetic routes for (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing tetrahydrofuran derivatives with hydrazine hydrochloride in ethanol, followed by purification via column chromatography or crystallization. Reaction progress is monitored using thin-layer chromatography (TLC), and triethylamine is often used to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies N-H stretches (~3200 cm⁻¹) and hydrazine-related functional groups.
  • NMR (¹H/¹³C) : Confirms stereochemistry (e.g., 3R configuration) and hydrogen bonding patterns.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity and stoichiometry .

Q. What safety protocols are recommended for handling this compound?

Due to hydrazine toxicity (hemolytic anemia risk), use:

  • Gloves, lab coats, and fume hoods.
  • Immediate decontamination of spills with 10% acetic acid.
  • Avoid inhalation or skin contact. Toxicity data from structurally similar compounds suggest an LD₅₀ range of 25–2100 mg/kg in rodents .

Q. How is the compound’s purity validated in academic settings?

Purity is assessed via:

  • HPLC : Quantifies impurities using reverse-phase columns.
  • Melting point analysis : Compares observed values (e.g., ~225°C decomposition) with literature .

Advanced Research Questions

Q. What reaction mechanisms dominate its use in heterocyclic synthesis (e.g., pyrazolines)?

The hydrazine moiety acts as a nucleophile, attacking carbonyl groups in ketones or aldehydes. For example, in Fischer indole synthesis, it forms hydrazones that cyclize under acidic conditions. Steric effects from the tetrahydrofuran ring influence regioselectivity .

Q. How does its stereochemistry (3R configuration) affect biological activity?

The 3R configuration enhances binding to chiral enzyme pockets (e.g., aminopeptidase N or VEGFR2). Computational docking studies can predict interactions, while enantioselective synthesis ensures stereochemical fidelity .

Q. What are the thermal stability thresholds for this compound?

Decomposition occurs at ~225°C (lit.), requiring storage in dry, inert atmospheres (argon or nitrogen). Differential scanning calorimetry (DSC) profiles quantify stability under varying humidity and temperature .

Q. How can conflicting data on reaction yields be resolved?

Contradictions often arise from:

  • Reagent purity : Use freshly distilled solvents.
  • Reaction time optimization : Kinetic studies (e.g., TLC at 1-hour intervals) identify ideal durations.
  • Catalyst screening : Test bases like triethylamine versus DBU for improved efficiency .

Q. What strategies mitigate byproduct formation during scale-up?

  • Low-temperature reactions : Reduce side reactions (e.g., oxidation).
  • Flow chemistry : Enhances mixing and heat dissipation.
  • In situ FTIR monitoring : Detects intermediates to adjust conditions dynamically .

Q. How is this compound applied in targeted drug discovery?

It serves as a precursor for bioactive molecules:

  • Anticancer agents : Derivatives inhibit MMP-9 and VEGFR2 (IC₅₀ values < 10 µM in vitro).
  • Antimicrobials : Hydrazine-linked furan derivatives disrupt bacterial cell walls .

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